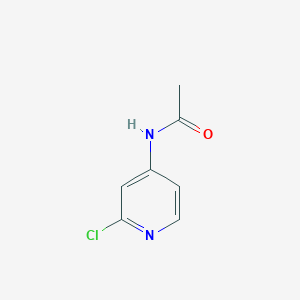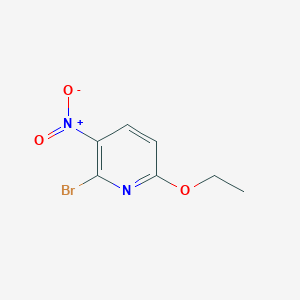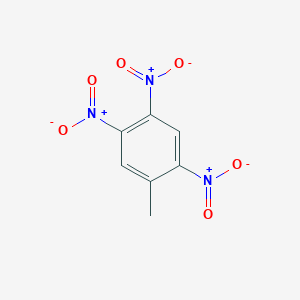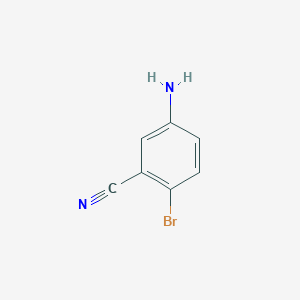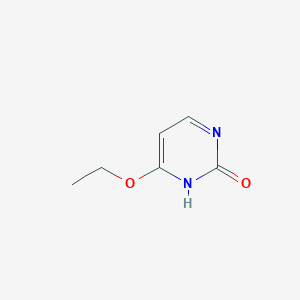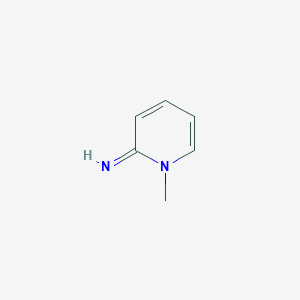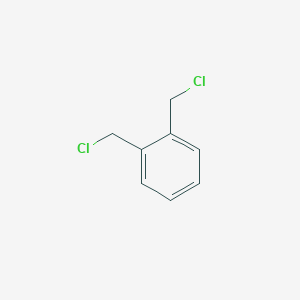
1,2-Bis(chloromethyl)benzene
Vue d'ensemble
Description
1,2-Bis(chloromethyl)benzene, also known as α,α’-Dichloro-o-xylene or o-Xylylene dichloride, is a chemical compound with the molecular formula C8H8Cl2 . It has a molecular weight of 175.055 g/mol . This compound is used in solid-phase synthesis of large combinatorial variations of fundamental peptide unit .
Synthesis Analysis
1,2-Bis(chloromethyl)benzene can be synthesized from benzenedimethanol by reaction with hydrogen chloride .
Molecular Structure Analysis
The IUPAC name for 1,2-Bis(chloromethyl)benzene is 1,2-bis(chloromethyl)benzene . The InChI representation is InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 . The Canonical SMILES representation is C1=CC=C(C(=C1)CCl)CCl .
Chemical Reactions Analysis
The title compound, C8H8Cl2, used in the synthesis of many pharmaceutical intermediates, forms a three-dimensional network through chlorine-chlorine interactions in the solid-state .
Physical And Chemical Properties Analysis
1,2-Bis(chloromethyl)benzene is a white to light yellow crystal powder . It has a molecular weight of 175.05 g/mol . The XLogP3-AA value is 2.7 .
Applications De Recherche Scientifique
Chloromethylation Reactions : Olah, Beal, and Olah (1976) explored chloromethylation reactions of benzene and alkylbenzenes using bis(chloromethyl) ether and related compounds, including 1,2-Bis(chloromethyl)benzene. These reactions are significant in organic synthesis, particularly for introducing chloromethyl groups into aromatic compounds (Olah, Beal, & Olah, 1976).
Crystal Structure Analysis : Basaran, Dou, and Weiss (1992) reported on the crystal structures and 35Cl NQR spectra of various bis(chloromethyl)benzenes, including 1,2-Bis(chloromethyl)benzene. This research contributes to the understanding of molecular symmetry and group dipole moments in solid-state chemistry (Basaran, Dou, & Weiss, 1992).
Catalysis in Transfer Hydrogenation : Prakash et al. (2014) explored the use of 1,2-Bis(chloromethyl)benzene derivatives in designing half-sandwich Rhodium/Iridium(III) complexes as catalysts for transfer hydrogenation in glycerol. This indicates its utility in catalytic processes, particularly in organic transformations (Prakash et al., 2014).
Synthesis of Polyamides : Yang, Hsiao, and Yang (1996) conducted research on the synthesis of aromatic polyamides derived from 1,2-Bis(chloromethyl)benzene and various aromatic dicarboxylic acids. This research is significant for the development of new polymeric materials with potential applications in various industries (Yang, Hsiao, & Yang, 1996).
Iodine Capture in Environmental Applications : Xiong et al. (2019) utilized 1,2-Bis(chloromethyl)benzene in the synthesis of carbazole-based porous organic polymers, showing exceptional iodine vapor adsorption performance. This application is particularly relevant for addressing environmental issues related to iodine capture (Xiong et al., 2019).
Solvent Extraction Systems for Metal Recovery : Traeger et al. (2012) discussed the development of a solvent extraction system using 1,2-Bis(chloromethyl)benzene derivatives for the selective separation of palladium(II) from secondary raw materials. This highlights its potential application in metal recovery and recycling processes (Traeger et al., 2012).
Mécanisme D'action
Target of Action
1,2-Bis(chloromethyl)benzene, also known as α,α’-Dichloro-o-xylene , is an organic compound used in the solid-phase synthesis of large combinatorial variations of fundamental peptide units . The primary targets of this compound are the amino acids in the peptide chain.
Mode of Action
The compound acts as a chloromethylating agent, introducing chloromethyl groups into the peptide chain . This reaction is facilitated by the presence of a ZnCl2 catalyst under acidic conditions . The formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Action Environment
The action of 1,2-Bis(chloromethyl)benzene can be influenced by various environmental factors. For instance, the presence of a ZnCl2 catalyst and acidic conditions are necessary for its chloromethylation reaction . Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
1,2-Bis(chloromethyl)benzene may be corrosive to metals. It is harmful if swallowed and causes severe skin burns and eye damage. It is fatal if inhaled and may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .
Orientations Futures
Propriétés
IUPAC Name |
1,2-bis(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGGHNGKHRCJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052284 | |
| Record name | 1,2-Bis(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612-12-4 | |
| Record name | α,α′-Dichloro-o-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-bis(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(chloromethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-bis(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Bis(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,2-bis(chloromethyl)benzene?
A1: 1,2-Bis(chloromethyl)benzene is an organic compound with the molecular formula C8H8Cl2 and a molecular weight of 175.05 g/mol. Its structure comprises a benzene ring with two chloromethyl (-CH2Cl) groups attached to adjacent carbon atoms (ortho-position). While spectroscopic data is not provided in the excerpts, its structure can be confirmed through techniques like Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. [, ]
Q2: How does the structure of 1,2-bis(chloromethyl)benzene influence its crystal structure?
A2: Research indicates that 1,2-bis(chloromethyl)benzene crystallizes in a non-centrosymmetric orthorhombic structure, belonging to the space group C–Fdd2. [] This contrasts with the centrosymmetric structures observed for its isomer, 1,4-bis(chloromethyl)benzene. The difference in crystal packing arises from the positioning of the chloromethyl groups. In the 1,2-isomer, these groups are adjacent, leading to a molecular dipole moment that influences intermolecular interactions and ultimately dictates the non-centrosymmetric arrangement in the solid state. []
Q3: Can 1,2-bis(chloromethyl)benzene be used in the synthesis of macrocycles? If so, what types and how?
A3: Yes, 1,2-bis(chloromethyl)benzene acts as a valuable precursor in synthesizing organoselenium macrocycles. [] Its reaction with potassium selenocyanate yields 1,2-bis(selenocyanatomethyl)benzene. This intermediate, upon hydrolysis, forms 5,8,13,16-tetrahydro-6,7,14,15-tetraselenadibenzo[a,g]cyclododecene, a twelve-membered macrocycle containing four selenium atoms. [] This synthesis highlights the utility of 1,2-bis(chloromethyl)benzene in constructing complex cyclic structures.
Q4: Can 1,2-bis(chloromethyl)benzene be used to create ligands for metal coordination? What characteristics of the resulting ligands make them suitable for this purpose?
A4: Yes, 1,2-bis(chloromethyl)benzene serves as a starting material for synthesizing aromatic ligands containing imidazole groups. [] Reacting it with imidazole produces [1,2-bis(imidazol-1-ylmethyl)benzene dihydrate], an aromatic ligand with two imidazole moieties. Quantum chemical calculations using HF/6-31G(d) reveal that the terminal nitrogen atoms in the imidazole rings possess high electron density. [] This electron richness suggests that these nitrogen atoms can readily coordinate with metal atoms, making the ligand suitable for forming metal complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




